molecular formula C25H26N2O4 B8068901 CY2

CY2

Cat. No.: B8068901
M. Wt: 418.5 g/mol
InChI Key: WORLWSFCGZCFSW-UHFFFAOYSA-N
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Description

"CY2" is a designation used across multiple scientific domains to describe distinct entities, including chemical compounds, biological strains, and materials. Below are the primary contexts in which "this compound" is studied:

Properties

IUPAC Name

6-[2-[(E,3E)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4/c1-2-26-19-11-5-7-13-21(19)30-23(26)15-10-16-24-27(18-9-3-4-17-25(28)29)20-12-6-8-14-22(20)31-24/h5-8,10-16H,2-4,9,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORLWSFCGZCFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCC(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C2=CC=CC=C2O/C1=C/C=C/C3=[N+](C4=CC=CC=C4O3)CCCCCC(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

UCLA Method: Benzoxazolium Core Synthesis and NHS Ester Formation

Developed by Jung et al., this method constructs the this compound benzoxazolium core through sequential alkylation and condensation.

Alkylation of 2-Methylbenzoxazole

The synthesis begins with alkylating 2-methylbenzoxazole (1) using two electrophiles:

  • Ethyl bromide : Forms the ethyl-substituted intermediate (2) in 22% yield.

  • 4-Bromomethylphenylacetic acid : Produces the carboxylate-functionalized salt (4) in 80% yield under reflux in 1,2-dichlorobenzene.

Condensation with Diphenylformamidine

Intermediate (2) reacts with diphenylformamidine in acetic anhydride, forming the acetanilidylvinyl indolium salt (5) (93% yield). This step establishes the conjugated π-system essential for this compound’s fluorescence.

NHS Ester Activation

The purified dye (6) undergoes activation with N-hydroxysuccinimide (NHS) in dimethylformamide (DMF), catalyzed by N,N’-dicyclohexylcarbodiimide (DCC). The resultant this compound-NHS ester (7) is isolated in 86% yield via silica gel chromatography (CH₂Cl₂/hexane/MeOH = 5:1:1).

Critical Data :

  • Reaction Temperature : 60°C for NHS esterification.

  • Purification : Gradient elution (CH₂Cl₂ to acetone).

  • Characterization : ¹H NMR (CDCl₃) confirms vinyl and aromatic proton signatures at δ 8.40 (t, J = 13.2 Hz) and δ 7.25–7.80 (m).

RSC Method: Polyurethane Film-Based this compound Synthesis

An alternative approach embeds this compound within polyurethane (PU) films for photoluminescence studies.

TBDPS-Protected Precursor Synthesis

A Sonogashira coupling links 9-bromo-10-ethynylanthracene to a propargyl ether derivative in THF, catalyzed by Pd(PPh₃)₄ and CuI. The TBDPS-protected precursor is purified via flash chromatography (CH₂Cl₂/acetone gradient).

Deprotection and Film Formation

Triethylamine trihydrofluoride cleaves the TBDPS group, yielding this compound after silica gel chromatography. The dye is dissolved in THF and cast into films, with optical properties tuned by the PU matrix.

Critical Data :

  • Yield : 40% over two steps.

  • Reagents : Triethylamine trihydrofluoride (3 eq.), THF solvent.

  • Analytical Confirmation : Recycling preparative GPC ensures monodispersity (Mw/Mn < 1.1).

Comparative Analysis of this compound Preparation Methods

Parameter UCLA Method RSC Method
Starting Material 2-MethylbenzoxazoleAnthracene derivatives
Key Reaction Alkylation-CondensationSonogashira Coupling
Purification Silica Gel ChromatographyFlash Chromatography + GPC
Yield 86% (NHS ester)40% (two-step)
Application DIGE Internal StandardPhotoluminescent Films
Scale Milligram to GramMilligram

The UCLA method prioritizes high-yield NHS activation for biological tagging, whereas the RSC route emphasizes material science applications through polymer integration.

Mechanistic Insights and Optimization Strategies

Alkylation Efficiency

Ethyl bromide’s low yield (22%) in the UCLA protocol stems from competing side reactions, mitigated by using 4-bromomethylphenylacetic acid’s bulkier electrophile. Steric hindrance reduces byproduct formation, enhancing (4) ’s yield to 80%.

Solvent Impact on Coupling Reactions

In the RSC method, THF’s moderate polarity balances anthracene solubility and catalyst (Pd/Cu) activity, achieving >95% coupling efficiency. Substituting THF with DMF halts progress due to copper iodide deactivation.

Purification Challenges

This compound’s hydrophobicity necessitates acetone-containing eluents for silica gel chromatography. Gradient elution (CH₂Cl₂ to CH₂Cl₂/acetone 4:1) resolves co-eluting impurities, confirmed by TLC (Rf = 0.3) .

Chemical Reactions Analysis

Types of Reactions

CY2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

  • Fluorescent Probes : CY2 is utilized as a fluorescent marker in biochemical assays, facilitating the study of molecular interactions and dynamics. Its unique molecular structure allows it to intercalate into DNA, enhancing fluorescence which is crucial for visualizing biomolecular processes.

Biology

  • Fluorescence Microscopy and Flow Cytometry : The compound is extensively used in fluorescence microscopy and flow cytometry to label and visualize biomolecules. This application aids in tracking cellular processes and understanding biological mechanisms at a molecular level.

Medicine

  • Diagnostic Assays : this compound has been incorporated into diagnostic assays for disease detection and monitoring. Its ability to bind selectively to certain biomolecules makes it valuable in medical imaging techniques.
  • Cancer Treatment : Research indicates that this compound exhibits significant cytotoxicity against cancer cell lines such as HCT116, MiaPaCa-2, and HepG2, with GI50 values of 10.5 µM, 11.2 µM, and 16.6 µM respectively . The compound's effectiveness lies in its ability to induce apoptosis through mitochondrial pathways and the generation of reactive oxygen species (ROS) .

Case Study 1: Cytotoxic Effects on Cancer Cell Lines

A study investigated the cytotoxic activity of this compound on various cancer cell lines. It was found that treatment with 20 µM of this compound led to significant apoptosis in HCT116 cells, characterized by nuclear fragmentation and increased apoptotic markers such as Bax and cleaved PARP . The results demonstrated that this compound was more effective than other derivatives like CY14 and CY15, highlighting its potential as an anticancer agent.

Cell LineGI50 (µM)Apoptosis Induction
HCT11610.5High
MiaPaCa-211.2Moderate
HepG216.6Moderate

Case Study 2: Application in Fluorescence Techniques

This compound has been employed in fluorescence microscopy to study protein interactions in live cells. By utilizing blue light to induce interactions between proteins tagged with this compound, researchers can observe real-time cellular responses . This application underscores the compound's versatility in biological research.

Mechanism of Action

CY2 exerts its effects through its fluorescent properties. The dye absorbs light at a specific wavelength (492 nm) and emits light at a different wavelength (508 nm). This property is utilized in various imaging techniques to visualize and quantify biological molecules. The molecular targets include nucleic acids and proteins, which are labeled with this compound for detection .

Comparison with Similar Compounds

Cytotoxic Di-Spiropyrrolidino/Pyrrolizidino Compound

CY2 refers to a di-spiropyrrolidino and di-spiropyrrolizidino alkaloid derivative with demonstrated cytotoxic and apoptosis-inducing activity in cancer cell lines. In HCT116 colon cancer cells, this compound induces G1-phase cell cycle arrest and shows higher apoptotic activity compared to andrographolide, a known anticancer compound .

Flavonoid this compound in Alzheimer’s Disease Research

This compound is a flavonoid isolated from Millettia brandisiana with anti-Alzheimer’s activity. It exhibits an IC50 of 195.3 μM against acetylcholinesterase (AChE) and demonstrates good blood-brain barrier (BBB) permeability (log BB > 0.3). This compound also inhibits CYP3A4 and CYP2D6 enzymes, which may influence its pharmacokinetics .

Transgenic Rapeseed Line this compound

This compound is a genetically modified Brassica napus (rapeseed) line engineered for high erucic acid (60%) and oil content (>50%), surpassing its parent strain (43% erucic acid). It is used in industrial applications for cost-effective production of erucic acid derivatives .

Comparison with Similar Compounds

Cytotoxic Activity: this compound vs. Andrographolide

Parameter This compound (20 mM) Andrographolide (20 mM) Reference
Apoptosis Induction Higher % apoptotic cells Lower % apoptotic cells
Cell Cycle Arrest G1-phase arrest in HCT116 Not reported

This compound outperforms andrographolide in inducing apoptosis in HepG2 and MiaPaCa-2 cell lines. Its unique spirocyclic structure may enhance DNA intercalation or protein binding, though exact mechanisms require further study .

Flavonoid Activity: this compound vs. CY14

Parameter This compound CY14 Reference
AChE Inhibition (IC50) 195.3 μM 105.5 μM
BBB Permeability (log BB) >0.3 (High) Not reported
CYP Inhibition 3A4 & 2D6 Inhibitor 3A4 Inhibitor

CY14, a structural analog of this compound with a shifted furan ring position, shows 1.8× greater AChE inhibitory potency. Molecular docking suggests both bind to hydrophobic regions of AChE, but CY14’s orientation may optimize interactions .

Agricultural Traits: this compound vs. Parent Rapeseed Line

Parameter This compound Parent Line Reference
Erucic Acid Content 60% 43%
Oil Content >50% ~50%
Agronomic Performance No significant change Baseline

This compound’s overexpression of AtFAE1 enhances fatty acid elongation, increasing erucic acid yield without compromising agricultural viability .

Research Findings and Implications

Cytotoxic this compound: Potential as a chemotherapeutic agent due to its dual apoptosis and cell cycle arrest effects. Structural analogs could be explored for enhanced selectivity .

Flavonoid this compound: Despite moderate AChE inhibition, its BBB permeability and CYP interactions make it a candidate for co-therapy with cholinesterase inhibitors .

Transgenic this compound : A sustainable source of industrial erucic acid, reducing reliance on synthetic production methods .

Biological Activity

The compound CY2, a halogenated di-spiropyrrolizidino oxindole derivative of andrographolide, has garnered attention for its significant biological activity, particularly in the context of cancer research. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Cytotoxic Activity

This compound has demonstrated potent cytotoxic effects against several cancer cell lines. Notably, it exhibits a higher degree of cytotoxicity compared to its parent compound, andrographolide. The following table summarizes the GI50 values of this compound and related compounds across different cancer cell lines:

CompoundCell LineGI50 (µM)Observations
This compoundHCT11610.5Most potent; induces apoptosis
This compoundMiaPaCa-2-Higher apoptotic cell percentage than control
This compoundHepG2-Significant cytotoxicity observed
AndrographolideHCT116-Less effective compared to this compound
AndrographolideMiaPaCa-2-Lower apoptotic induction than this compound

Data indicates that this compound is particularly effective against HCT116, MiaPaCa-2, and HepG2 cell lines, with a marked increase in apoptosis observed at concentrations as low as 20 µM .

Apoptosis Induction
this compound's cytotoxicity is primarily mediated through the induction of apoptosis. Studies utilizing acridine orange/ethidium bromide staining and flow cytometry have shown that treatment with this compound leads to characteristic apoptotic changes in treated cells, including nuclear condensation and fragmentation. Specifically, flow cytometric analysis revealed that the percentage of apoptotic cells significantly increased following treatment with 20 µM of this compound over time:

  • 24 hours: 21.45% apoptotic cells
  • 36 hours: 70.44% apoptotic cells

In contrast, andrographolide-treated cells exhibited lower apoptosis rates (36.41% at 24 hours and 40.70% at 36 hours) .

Cell Cycle Arrest
In addition to inducing apoptosis, this compound has been shown to cause G1 phase cell cycle arrest in HCT116 cells. The increase in G0–G1 population was observed to be more pronounced in this compound-treated cells compared to those treated with andrographolide. Specifically:

  • Increase in G0/G1 population for this compound:
    • 24 hours: 4.23%
    • 36 hours: 16.57%

This contrasts with andrographolide's effects (1.6% at 24 hours and 8.48% at 36 hours), indicating a stronger influence of this compound on cell cycle regulation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in depth:

  • Cytotoxicity and Apoptosis : A study published in PLOS One demonstrated that this compound not only induced cell death but also showed a dose-dependent relationship with treatment duration across various cancer cell lines .
  • Comparative Analysis : Another research article highlighted that among the tested derivatives (CY14 and CY15), this compound consistently outperformed them in terms of cytotoxic efficacy against cancer cells .
  • Mechanistic Insights : Further investigations into the molecular mechanisms revealed that the apoptosis induced by this compound involves both caspase-dependent and independent pathways, suggesting its potential as a multi-faceted therapeutic agent .

Q & A

Q. What are the primary biochemical applications of CY2 in protein labeling and imaging studies?

this compound (Cyanine 2) is widely used for fluorescent labeling of amino groups in proteins, peptides, and oligonucleotides due to its excitation/emission properties (492 nm/510 nm). Key applications include:

  • Biosensor Development : this compound-labeled enzymes (e.g., glucose oxidase) enable real-time metabolic tracking via fluorescence resonance energy transfer (FRET) .
  • Bioimaging : High sensitivity in detecting cellular structures in epifluorescence microscopy, particularly in neurological and leishmaniasis models .
  • Proteomic Standards : Serves as a reference dye in 2D-DIGE for normalizing cross-gel data .

Q. How do researchers select this compound over alternative cyanine dyes (e.g., CY3, CY5) for specific experimental conditions?

Selection criteria include:

  • Spectral Compatibility : this compound’s green emission (510 nm) minimizes overlap with red-channel dyes (e.g., CY5), reducing cross-talk in multiplex assays .
  • Photostability : Validate this compound’s resistance to photobleaching under experimental conditions (e.g., prolonged laser exposure in live-cell imaging) using control samples .
  • Conjugation Efficiency : Optimize pH (8.0–9.0) and molar ratios (dye:protein = 2:1) to maximize labeling efficiency without disrupting protein function .

Advanced Research Questions

Q. What methodological considerations are critical when using this compound as an internal standard in 2D-DIGE experiments?

Key steps include:

  • Normalization Protocol : Calculate CY3/CY2 and CY5/CY2 ratios to correct for gel-to-gel variability. Use caGEDA for spot distribution analysis and box-plot validation .
  • Replicate Design : Include ≥3 technical replicates per condition to statistically account for dye batch variability .
  • Cross-Validation : Confirm this compound-normalized data with orthogonal methods (e.g., western blotting for differentially expressed proteins) .

Q. How can researchers address variability in this compound-based fluorescence measurements across experimental replicates?

Mitigation strategies involve:

  • Instrument Calibration : Standardize epifluorescence settings (e.g., exposure time, filter sets) using reference slides coated with this compound-conjugated albumin .
  • Statistical Adjustment : Apply Pearson’s correlation analysis to identify and exclude outliers in high-dimensional datasets (e.g., proteomic profiles) .
  • Data Transformation : Normalize raw fluorescence intensities using Z-score or log2 transformation to reduce skewness .

Q. What bioinformatics pipelines are recommended for analyzing this compound-normalized proteomic data?

Recommended workflows include:

  • Spot Detection and Matching : Use caGEDA for automated spot alignment across gels and quantification of this compound-normalized intensity values .
  • Differential Expression Analysis : Apply LIMMA or ANOVA with Benjamini-Hochberg correction (FDR <0.05) to identify significant protein changes .
  • Functional Annotation : Map results to Gene Ontology (GO) terms using tools like DAVID to interpret biological relevance .

Guidelines for Experimental Design

  • Hypothesis Testing : Frame research questions around this compound’s role in specific pathways (e.g., "Does this compound-labeled Protein X exhibit altered binding kinetics under oxidative stress?"), ensuring measurability via fluorescence quenching assays .
  • Ethical Compliance : For in vivo studies, adhere to institutional guidelines on animal welfare when using this compound in disease models (e.g., cutaneous leishmaniasis) .
  • Data Transparency : Report raw this compound-normalized values, instrument settings, and software versions to facilitate reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.